3-Aminooxetane-3-carbonitrile

Overview

Description

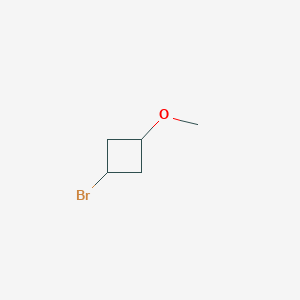

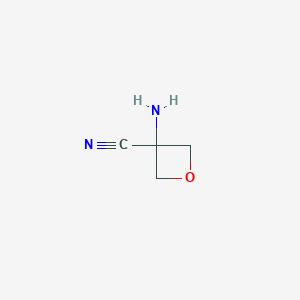

3-Aminooxetane-3-carbonitrile is a chemical compound with the molecular formula C4H6N2O . It is a type of 1,3-amphoteric molecule, which means it has both nucleophilic and electrophilic sites . This compound is bench-stable and either commercially available or easily accessible .

Synthesis Analysis

The synthesis of 3-Aminooxetane-3-carbonitrile involves the use of amphoteric molecules . The compound exhibits amphoteric reactivity towards polarized π-systems in a diverse range of intermolecular [3 + 2] annulations . These reactions not only enrich the reactivity of oxetanes but also provide convergent access to valuable heterocycles .Molecular Structure Analysis

The molecular structure of 3-Aminooxetane-3-carbonitrile is characterized by the presence of both nucleophilic and electrophilic sites . This is due to the presence of an amino group in the 3-position . The 1,3-relative position is crucial for inhibiting self-destructive intra- or intermolecular ring-opening .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminooxetane-3-carbonitrile include a molecular weight of 134.57 . It is a solid at room temperature . The compound has a density of 1.22±0.1 g/cm3 . Its boiling point is predicted to be 235.4±40.0 °C .Scientific Research Applications

Synthesis of New Oxetane Derivatives

3-Aminooxetane-3-carbonitrile has been used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This has driven numerous studies into the synthesis of new oxetane derivatives .

Intermolecular Annulation Reactions

3-Aminooxetanes, including 3-Aminooxetane-3-carbonitrile, have been introduced as a new family of stable and readily available 1,3-amphoteric molecules . They have demonstrated their amphoteric reactivity toward polarized p-systems in a diverse range of intermolecular [3 + 2] annulations . These reactions not only enrich the reactivity of oxetanes, but also provide convergent access to valuable heterocycles .

Chemoselective Synthesis of Heterocycles

With an electrophilic carbon and a nucleophilic nitrogen in relative 1,3-positions, 3-Aminooxetane-3-carbonitrile is particularly useful for the chemoselective synthesis of heterocycles . This process has high bond-forming efficiency without the need for protective groups .

Drug Discovery

The oxetane functional group is useful in both drug discovery and organic synthesis . 3-Aminooxetane-3-carbonitrile, with its oxetane group, can be used in the development of new drugs .

Organic Synthesis

In addition to drug discovery, the oxetane functional group in 3-Aminooxetane-3-carbonitrile is also useful in organic synthesis . It can be used in the synthesis of various organic compounds .

Development of New Amphoteric Molecules

The development of new stable amphoteric molecules with easy access remains highly desirable . 3-Aminooxetane-3-carbonitrile, as a new type of 1,3-amphoteric molecule, contributes to this development .

Mechanism of Action

Target of Action

It is known that the compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors .

Mode of Action

3-Aminooxetane-3-carbonitrile is a type of 1,3-amphoteric molecule . This means it contains both nucleophilic and electrophilic sites, allowing it to interact with polarized π-systems . This interaction leads to a range of intermolecular [3 + 2] annulations . The amphoteric reactivity of 3-Aminooxetane-3-carbonitrile has been systematically demonstrated .

Biochemical Pathways

The compound’s amphoteric reactivity enriches the reactivity of oxetanes , which are known to be involved in various biochemical processes .

Pharmacokinetics

It is known that the compound is stable and readily available , which may suggest good bioavailability.

Result of Action

Its reactivity towards polarized π-systems leads to a diverse range of intermolecular [3 + 2] annulations . These reactions provide convergent access to valuable heterocycles , which are key structures in many biologically active compounds.

Action Environment

It is known that the compound is bench-stable , suggesting that it may be resistant to various environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-aminooxetane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4(6)2-7-3-4/h2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOKQRIAAPEYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminooxetane-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)

![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)

![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)